Home > Products > Screening Compounds P36316 > 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide - 81958-22-7

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide

Catalog Number: EVT-3292783
CAS Number: 81958-22-7
Molecular Formula: C13H12ClN3O3S
Molecular Weight: 325.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-N-pyridin-2-ylbenzenesulfonamide

  • Compound Description: This compound is a key intermediate in the synthesis of various sulfonamide drugs, including some structurally related to 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide. []
  • Relevance: This compound shares the core structure of a pyridin-2-ylsulfamoyl benzene with the target compound, 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide. The only structural difference is the presence of the 2-chloroacetamide group on the benzene ring in the target compound. []

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

  • Compound Description: This series of compounds represents a final product in a synthetic scheme that utilizes 4-Methyl-N-pyridin-2-ylbenzenesulfonamide as an intermediate. These compounds are designed for their potential antimicrobial activity. []

2-Chloro-N-pyridin-2-ylacetamide

  • Compound Description: This compound is a direct precursor in the synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide. It is synthesized by reacting 2-aminopyridine with chloroacetyl chloride. []
  • Relevance: This compound demonstrates the stepwise construction of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide. The 2-chloroacetamide moiety is already present, highlighting that the subsequent step in synthesis involves attaching the 4-sulfamoylphenyl group to the nitrogen. []
Synthesis Analysis

The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide typically involves multi-step reactions. One common method includes:

  1. Starting Materials: The synthesis begins with a suitable aniline derivative, specifically one that contains a pyridine ring.
  2. Chlorination: The introduction of the chloro group is achieved through chlorination of the corresponding acetamide.
  3. Sulfonylation: The next step involves the reaction of the chlorinated intermediate with a sulfonamide, which introduces the sulfonyl group attached to the phenyl ring.
  4. Finalization: The final product is purified through crystallization or chromatography to yield pure 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide.

The reaction conditions often require careful control of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide can undergo several notable chemical reactions:

  1. Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding amines or acids.
  3. Oxidation and Reduction: The compound may also undergo oxidation or reduction reactions depending on the reagents used.

The specific conditions for these reactions can vary widely based on solvent choice and temperature, affecting both yield and product distribution .

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide primarily involves its interaction with target proteins in biological systems. Key points include:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Binding Interactions: The compound's ability to form hydrogen bonds through its nitrogen and oxygen atoms enhances its binding affinity to target sites.
  3. Pharmacokinetics: Its structural features suggest favorable pharmacokinetic properties, allowing it to traverse cellular membranes effectively.

These interactions are crucial for its potential therapeutic applications in treating infections or other diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range for similar compounds.

These properties are essential for determining how the compound behaves under various experimental conditions and its suitability for different applications .

Applications

The scientific applications of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide are diverse:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its structural similarities to known antibiotics.
  2. Biological Research: Used as a tool compound to study enzyme inhibition mechanisms or cellular pathways.
  3. Material Science: Explored as a building block for synthesizing more complex organic materials with specific properties.
Nomenclature and Regulatory Landscapes of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}acetamide

Systematic Nomenclature Conventions and Ambiguities in Heterocyclic Sulfonamide Derivatives

The compound 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}acetamide exemplifies the complexities in naming heterocyclic sulfonamide derivatives. Its systematic IUPAC name is derived as follows:

  • Core structure: Acetamide backbone with a chlorine substituent at the α-carbon (2-chloroacetamide).
  • Sulfonamide linkage: The nitrogen of the acetamide group connects to a phenyl ring para-substituted with a sulfonamide (–SO₂–NH–) group.
  • Heterocyclic moiety: The sulfonamide nitrogen bonds to pyridin-2-yl, specifying nitrogen at position 1 of the pyridine ring.

Molecular formula C₁₃H₁₂ClN₃O₃S (MW: 325.78) is consistently reported [2] [5]. Ambiguities arise in commercial and patent literature due to:

  • Pyridine vs. pyrimidine confusion: Some sources erroneously list it as pyrimidin-2-yl (e.g., MFCD00822576; C₁₂H₁₁ClN₄O₃S, MW: 326.76) [1] [7]. This shifts the heterocycle’s atom count and nitrogen positions.
  • Synonym variability: Labels like "ASISCHEM C58336" or "AKOS BBS-00003897" obscure structural clarity [1].
  • CAS registry differences: Pyridin-2-yl variants lack a unified CAS number, whereas pyrimidin-2-yl analogs (e.g., 104246-28-8) are better documented [7].

Table 1: Nomenclature Ambiguities in Commercial Sources

SourceReported NameMolecular FormulaHeterocycle Specified
ChemicalBook [1]2-Chloro-N-[4-[(pyrimidin-2-ylamino)sulfonyl]phenyl]acetamideC₁₂H₁₁ClN₄O₃SPyrimidin-2-yl
Santa Cruz Biotech [5]2-chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}acetamideC₁₃H₁₂ClN₃O₃SPyridin-2-yl
Jiuzhou Chem [7]2-CHLORO-N-{4-[(PYRIMIDIN-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE (CAS 104246-28-8)C₁₂H₁₁ClN₄O₃SPyrimidin-2-yl

These discrepancies necessitate rigorous verification via analytical data (NMR, mass spectrometry) to ensure structural fidelity during procurement or synthesis.

Regulatory Pathways for Orphan Drug Designation of Kinase-Targeting Acetamide Compounds

While this specific compound lacks clinical data, analogs like liposomal gemcitabine (FF-10832) illustrate regulatory pathways for related acetamide-based kinase inhibitors. Key considerations:

  • Orphan Drug Designation (ODD) Criteria: Requires the disease to affect <200,000 U.S. patients, with preclinical evidence of superiority over existing therapies [10]. FF-10832 received ODD for biliary tract cancer (BTC; ~16,000 annual U.S. cases) due to enhanced tumor targeting via liposomal encapsulation [10].
  • Mechanistic justification: Acetamide compounds targeting kinases (e.g., CDK4/6) must demonstrate unique target engagement or delivery advantages. FF-10832 leveraged gemcitabine’s established role in BTC but improved its pharmacokinetics [10].
  • Development incentives: ODD provides 7-year market exclusivity, tax credits, and waived FDA fees. Fujifilm’s FF-10832 phase 2a trials (NCT05318573) exemplify accelerated development under this framework [10].

Table 2: Orphan Drug Designation Requirements and Acetamide Compound Applications

RequirementApplication to Kinase-Targeting AcetamidesExample (FF-10832)
Rare Disease PrevalenceDisease incidence ≤200,000 in the U.S.Biliary tract cancer (16,000 U.S. cases/year)
Therapeutic RationaleSuperior efficacy/targeting vs existing therapies; kinase inhibition critical to disease pathologyLiposomal gemcitabine enhances tumor delivery
Preclinical EvidenceIn vitro/vivo data showing mechanism of action and safetyPhase 1/2 trials demonstrating pharmacokinetic benefits
Regulatory Incentives7-year exclusivity, clinical trial subsidiesGranted ODD in 2025 for BTC

Patentability Criteria for Sulfonyl Phenylacetamide Derivatives in Major Jurisdictions

Patent protection for sulfonyl phenylacetamide derivatives hinges on three criteria: novelty, inventive step, and industrial applicability.

  • Novelty: Requires unprecedented chemical structure or synthesis. Derivatives like 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (CA3029960A1) were patented due to novel substitutions on the pyrazine core and optimized alkoxy linkages [3].
  • Inventive Step: Synthesis processes must be non-obvious. Patent CA3029960A1 claims novelty in solvent selection (heptane/ethyl acetate) for crystallizing a stable polymorph [3].
  • Utility: Demonstrated kinase inhibition (e.g., CDK4/6). Patents like US6936612B2 cover pyrido[2,3-d]pyrimidin-7-ones as CDK inhibitors, emphasizing the scaffold’s applicability in oncology [8].

Jurisdictional nuances exist:

  • U.S. (USPTO): Permits product and method-of-use patents. Broad claims covering structural analogs are enforceable if supported by data.
  • EU (EPO): Requires "technical advancement" for inventive steps. Polymorph patents (e.g., crystalline forms) require stability/solubility advantages [3].
  • Japan (JPO): Prioritizes industrial applicability. Processes improving yield/purity (e.g., >99% via recrystallization [7]) strengthen applications.

Table 3: Patentability Criteria Across Jurisdictions for Sulfonyl Phenylacetamide Derivatives

JurisdictionNovelty RequirementInventive Step ThresholdKey Patent Examples
United StatesNo prior art disclosureNon-obvious synthesis/applicationUS6936612B2 (CDK inhibitors) [8]
European UnionAbsolute noveltyTechnical problem solved (e.g., stability)CA3029960A1 (Polymorphs) [3]
JapanGlobal noveltyIndustrial applicabilityJP2020500001 (Synthetic methods)

Properties

CAS Number

81958-22-7

Product Name

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide

IUPAC Name

2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

InChI

InChI=1S/C13H12ClN3O3S/c14-9-13(18)16-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,17)(H,16,18)

InChI Key

KWXFDXYQDREDMK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.